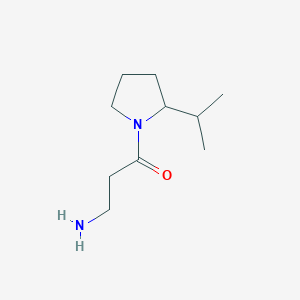
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable pyrrolidine derivative with an appropriate amine. One common method involves the use of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions in an industrial setting may also be optimized to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-[(Pyridin-2-yl)amino]propan-1-ol
- 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group attached to the pyrrolidine ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9-4-3-7-12(9)10(13)5-6-11/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
FLNXJINRDXEBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















